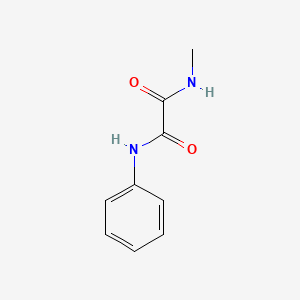![molecular formula C30H43N3O4 B14154167 heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 290366-34-6](/img/structure/B14154167.png)
heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C30H43N3O4. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with heptadecyl benzoate under controlled conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound properties.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s effects are mediated through pathways involving electron transfer and resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Another azo compound with similar structural features.
Heptadecyl 4-[(Z)-(4-nitrophenyl)diazenyl]benzoate: A geometric isomer of the compound.
Uniqueness
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is unique due to its specific structural configuration and the presence of a long heptadecyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
290366-34-6 |
|---|---|
Molecular Formula |
C30H43N3O4 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
heptadecyl 4-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C30H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-37-30(34)26-17-19-27(20-18-26)31-32-28-21-23-29(24-22-28)33(35)36/h17-24H,2-16,25H2,1H3 |
InChI Key |
APVBBDNJOZIWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
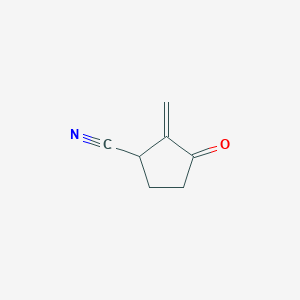
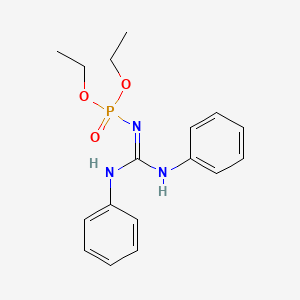
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)

![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
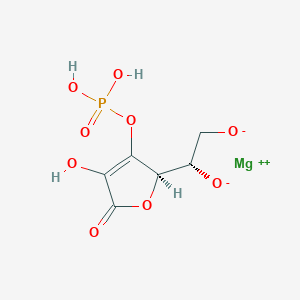
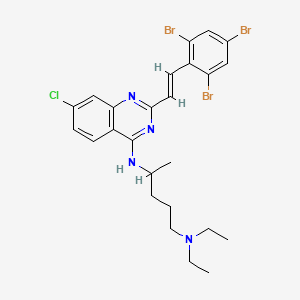

![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
